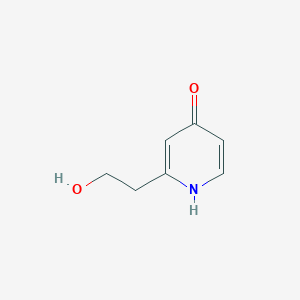
2-(2-Hydroxyethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridineethanol, 4-hydroxy- is an organic compound with the molecular formula C7H9NO2. It is also known as 2-(2-hydroxyethyl)pyridine. This compound is characterized by a pyridine ring substituted with a hydroxyethyl group at the 2-position and a hydroxyl group at the 4-position. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol, 4-hydroxy- can be achieved through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of 2-Pyridineethanol, 4-hydroxy- often involves catalytic hydrogenation of 4-pyridinecarboxylic acid or its derivatives. This method provides a scalable and efficient route to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pyridinecarboxaldehyde.
Reduction: The compound can be reduced to form 2-(2-hydroxyethyl)piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde
Reduction: 2-(2-Hydroxyethyl)piperidine
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
2-Pyridineethanol, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol, 4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol: Lacks the hydroxyl group at the 4-position.
4-Pyridinemethanol: Has a hydroxymethyl group at the 4-position instead of a hydroxyethyl group at the 2-position.
2-(2-Hydroxyethyl)pyridine: Similar structure but lacks the hydroxyl group at the 4-position.
Uniqueness
2-Pyridineethanol, 4-hydroxy- is unique due to the presence of both hydroxyl groups at the 2- and 4-positions, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10) |
InChI Key |
RNZLZTLRCMRGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


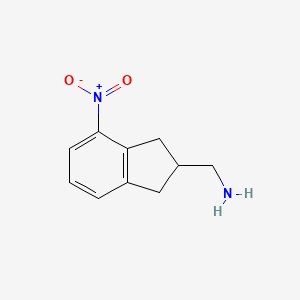
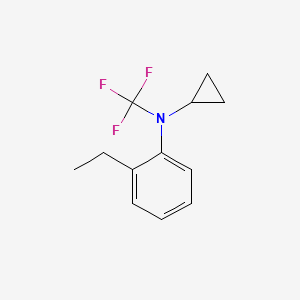
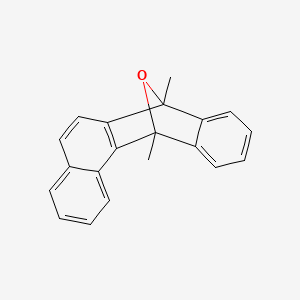
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)

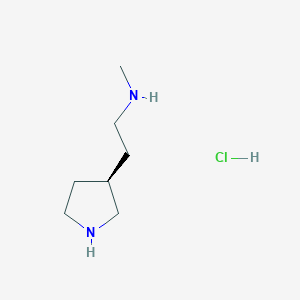
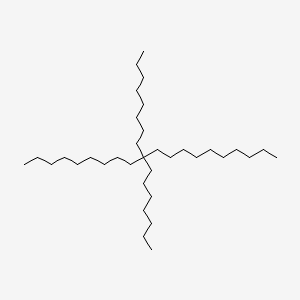
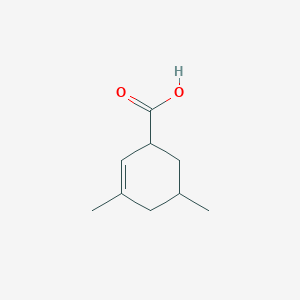

![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)



![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
